

1-Bromo-3-chloro-4-(methylthio)benzene chemical properties

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Compound of Interest

Compound Name: 1-Bromo-3-chloro-4-(methylthio)benzene

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An In-depth Technical Guide to **1-Bromo-3-chloro-4-(methylthio)benzene**: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and applications of **1-Bromo-3-chloro-4-(methylthio)benzene**, a key intermediate for researchers and professionals in the field of drug development. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines verified information with expert analysis and predictions based on established chemical principles and data from analogous structures.

Core Chemical Identity and Physical Properties

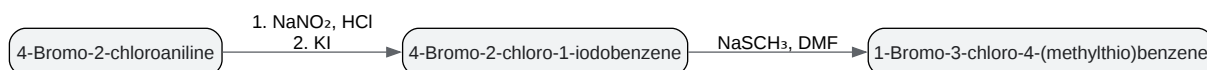
1-Bromo-3-chloro-4-(methylthio)benzene is a polysubstituted aromatic compound with the CAS number 101084-82-6.^[1] Its structure features a benzene ring substituted with a bromine atom, a chlorine atom, and a methylthio group. This combination of functional groups makes it a versatile building block in organic synthesis.

Property	Value	Source
CAS Number	101084-82-6	[1]
Molecular Formula	C ₇ H ₆ BrClS	[1]
Molecular Weight	237.54 g/mol	[1]
Appearance	White powder	[1]
Storage	Sealed and preserved at 0-8 °C	[1]

Proposed Synthetic Pathway

While specific literature detailing the synthesis of **1-Bromo-3-chloro-4-(methylthio)benzene** is not readily available, a plausible synthetic route can be proposed starting from a more common precursor, such as 4-bromo-2-chloroaniline. This multi-step synthesis involves electrophilic aromatic substitution and functional group manipulation, common strategies in the synthesis of polysubstituted benzenes.[2][3]

A potential synthetic pathway is outlined below:



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Caption: Proposed synthesis of **1-Bromo-3-chloro-4-(methylthio)benzene**.

Experimental Protocol (Hypothetical):

Step 1: Diazotization and Iodination of 4-Bromo-2-chloroaniline

- Dissolve 4-bromo-2-chloroaniline in an aqueous solution of a strong acid (e.g., HCl).
- Cool the solution to 0-5 °C in an ice bath.

- Add a solution of sodium nitrite (NaNO_2) dropwise to form the diazonium salt.
- Slowly add a solution of potassium iodide (KI) to the diazonium salt solution.
- Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
- Extract the product, 4-bromo-2-chloro-1-iodobenzene, with an organic solvent, wash, dry, and purify.

Step 2: Nucleophilic Aromatic Substitution with Sodium Thiomethoxide

- Dissolve the 4-bromo-2-chloro-1-iodobenzene in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
- Add sodium thiomethoxide (NaSCH_3). The iodine atom is the most likely leaving group in a nucleophilic aromatic substitution reaction under these conditions.
- Heat the reaction mixture to facilitate the substitution.
- After the reaction is complete, quench with water and extract the final product, **1-Bromo-3-chloro-4-(methylthio)benzene**.
- Purify the product via column chromatography or recrystallization.

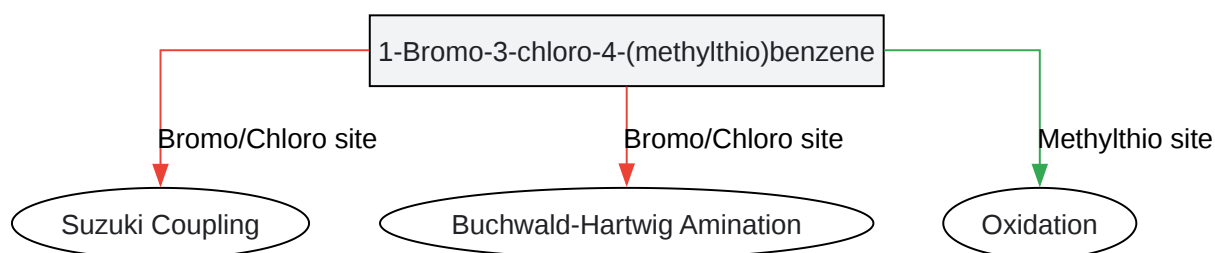
Predicted Spectroscopic Data

Predictive analysis of the spectroscopic data for **1-Bromo-3-chloro-4-(methylthio)benzene** is crucial for its identification and characterization. The following table summarizes the expected signals in ^1H NMR, ^{13}C NMR, and Mass Spectrometry based on the compound's structure and data from similar molecules.^{[4][5][6]}

Spectroscopy	Predicted Signals
^1H NMR	- A singlet for the methylthio group protons (SCH_3) around δ 2.4-2.6 ppm.- Three aromatic protons exhibiting complex splitting patterns (doublets and doublet of doublets) in the range of δ 7.0-7.8 ppm.
^{13}C NMR	- A signal for the methyl carbon (SCH_3) around δ 15-20 ppm.- Six distinct signals for the aromatic carbons in the range of δ 110-140 ppm, with carbons attached to halogens showing characteristic shifts.
Mass Spec (EI)	- A molecular ion peak (M^+) at m/z 236/238/240 due to the isotopic distribution of Br and Cl.- Characteristic fragmentation patterns including the loss of CH_3 , Br, Cl, and SCH_3 .

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of **1-Bromo-3-chloro-4-(methylthio)benzene** is dictated by its three functional groups, making it a valuable scaffold in medicinal chemistry. The bromine and chlorine atoms provide sites for various cross-coupling reactions, while the methylthio group can be oxidized to sulfoxide or sulfone, which can modulate the electronic and steric properties of the molecule.^[7]



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Caption: Key reactive sites of **1-Bromo-3-chloro-4-(methylthio)benzene**.

The presence of both bromo and chloro substituents allows for selective or sequential cross-coupling reactions, enabling the introduction of diverse functionalities. This is particularly useful in the synthesis of complex molecules for drug discovery programs. The methylthio group can also influence the lipophilicity and metabolic stability of potential drug candidates. The general application area of "healing drugs" suggests its use as an intermediate in the synthesis of active pharmaceutical ingredients.^[1]

Safety and Handling

As with all halogenated aromatic compounds, **1-Bromo-3-chloro-4-(methylthio)benzene** should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

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